![molecular formula C15H10F3N3O B5623963 N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the formula -CF3. The naming suggests that the trifluoromethyl group is attached to the 3-position of the phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving the corresponding aniline and carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzimidazole core with a phenyl ring substituted at the 1-position and a trifluoromethyl group (-CF3) substituted at the 3-position of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Application : HMS1583M04 derivatives have been synthesized and characterized as potential host materials for blue OLEDs . Their high thermal stability and proper frontier-energy levels make them suitable for use in these energy-efficient devices.
- Inhibiting Growth : Novel HMS1583M04 derivatives effectively inhibit antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Organic Light-Emitting Diodes (OLEDs)
Medicinal Chemistry
Antibacterial Agents
Fluoxetine Analogs
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-2-1-3-11(7-10)21-14(22)9-4-5-12-13(6-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKKMVYSQMZCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide |
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